molecular formula C7H7BF2O3 B1591389 (3,5-Difluoro-4-methoxyphenyl)boronic acid CAS No. 208641-98-9

(3,5-Difluoro-4-methoxyphenyl)boronic acid

Cat. No.: B1591389
CAS No.: 208641-98-9
M. Wt: 187.94 g/mol
InChI Key: JJRIEFCRGWHLES-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-methoxyphenyl)boronic acid: is a boronic acid derivative characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Mechanism of Action

Target of Action

The primary target of (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including those with potential applications in pharmaceuticals and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of this compound, can be carried out under a wide range of environmental conditions .

Biochemical Analysis

Biochemical Properties

(3,5-Difluoro-4-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine, threonine, or tyrosine residues. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of these amino acids, leading to enzyme inhibition. For example, this compound has been shown to inhibit serine proteases by forming a stable complex with the serine residue in the enzyme’s active site .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by this compound can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of the compound interacts with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or protein modification. This interaction is particularly relevant in the context of enzyme inhibition, where this compound forms a stable complex with the active site of the enzyme, preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and loss of activity . Studies have shown that this compound retains its inhibitory effects on enzymes and proteins for extended periods when stored properly, but its activity may diminish over time if not handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, the inhibition of serine proteases by this compound can affect protein degradation pathways, resulting in altered levels of amino acids and peptides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . For example, this compound can localize to the nucleus and interact with transcription factors, leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-methoxyphenyl)boronic acid typically involves the reaction of 3,5-difluoro-4-methoxybenzene with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

(3,5-Difluoro-4-methoxyphenyl)boronic acid: is versatile in its reactivity and participates in various chemical reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can convert the boronic acid to boronic alcohols.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Borates: Resulting from oxidation reactions.

  • Coupling Products: Formed in cross-coupling reactions, such as biaryls in the Suzuki-Miyaura reaction.

Scientific Research Applications

(3,5-Difluoro-4-methoxyphenyl)boronic acid: has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: The compound is employed in the development of fluorescent probes and imaging agents.

  • Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug candidates.

  • Industry: It is utilized in the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid

  • 2,3-Difluoro-4-methoxyphenylboronic acid

  • 3,4-Difluoro-5-methoxyphenylboronic acid

Properties

IUPAC Name

(3,5-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRIEFCRGWHLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590198
Record name (3,5-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208641-98-9
Record name (3,5-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared analogously to Intermediate 8 by replacing 4-Bromo-2-chloro-6-fluoro-phenol with 5-Bromo-1,3-difluoro-2-methoxy-benzene to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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